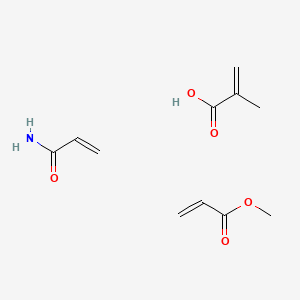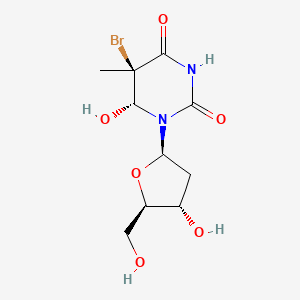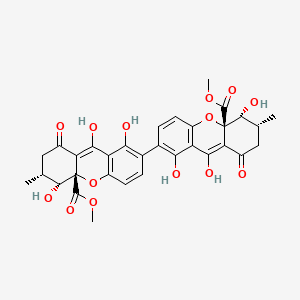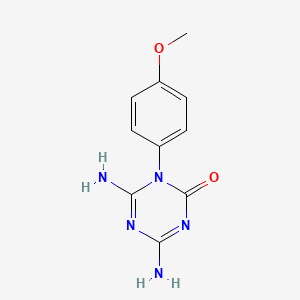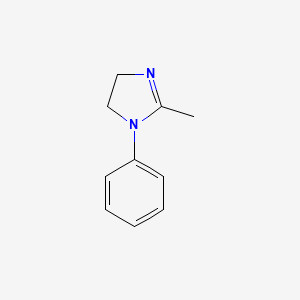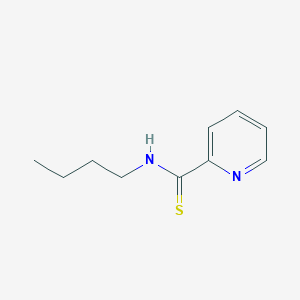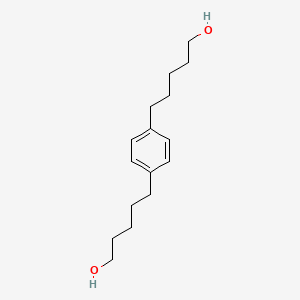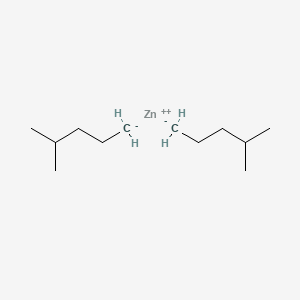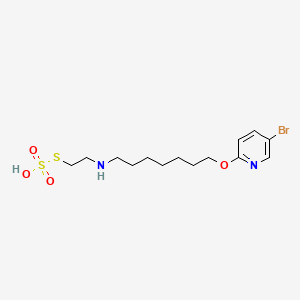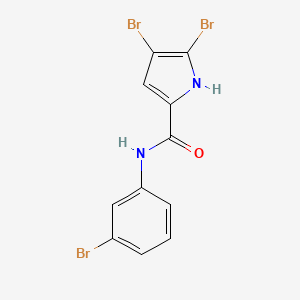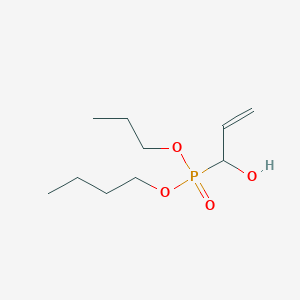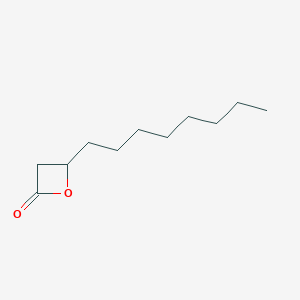
4-Octyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyloxetan-2-one: is an organic compound with the molecular formula C11H20O2 . It belongs to the class of oxetanes, which are four-membered cyclic ethers. The compound is characterized by an oxetane ring substituted with an octyl group at the 4-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable hydroxy ester. For instance, the reaction of 4-octyl-3-hydroxybutanoate under acidic conditions can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the yield and efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Octyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Octyloxetan-2-one is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, oxetane derivatives, including this compound, are explored for their potential as pharmaceutical agents. They are studied for their ability to modulate biological targets and pathways .
Industry: The compound finds applications in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Octyloxetan-2-one involves its ability to undergo ring-opening reactions. This reactivity is exploited in various chemical processes where the oxetane ring is opened to form more reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the formation of desired products .
Comparación Con Compuestos Similares
Oxetan-3-one: Another oxetane derivative with a ketone group at the 3-position.
Oxetanocin A: A naturally occurring oxetane with antiviral properties.
Uniqueness: 4-Octyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the octyl group enhances its hydrophobicity and influences its reactivity compared to other oxetane derivatives .
Propiedades
Número CAS |
51758-17-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
4-octyloxetan-2-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-10-9-11(12)13-10/h10H,2-9H2,1H3 |
Clave InChI |
QVOWOUXELCKCEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


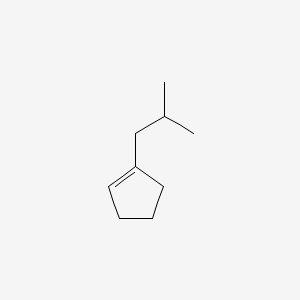
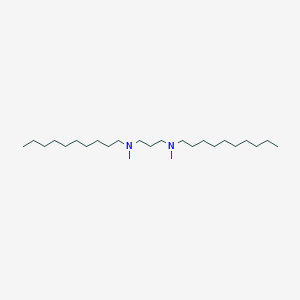
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
